molecular formula C5H10N2O2S B11929907 Oxamyl oxime CAS No. 66344-33-0

Oxamyl oxime

Cat. No.: B11929907
CAS No.: 66344-33-0
M. Wt: 162.21 g/mol
InChI Key: KIDWGGCIROEJJW-GQCTYLIASA-N
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Description

N,N-dimethyl-2-methylcarbamoyloxyimino-2-(methylthio)acetamide , is an oximino carbamate compound. It is primarily known for its role as a degradation product of oxamyl, a widely used nematicide and insecticide. Oxamyl oxime is formed through the microbial degradation of oxamyl in soil environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxamyl oxime can be synthesized through the hydrolysis of oxamyl. This process involves the use of specific bacterial strains that possess the ability to degrade oxamyl into this compound. These bacteria utilize oxamyl as a carbon and nitrogen source, leading to the formation of this compound .

Industrial Production Methods: While the industrial production of this compound is not as common as its synthesis in laboratory settings, it can be produced through controlled microbial degradation processes. This involves the use of selective mineral salts media where oxamyl serves as the sole carbon and nitrogen source .

Chemical Reactions Analysis

Types of Reactions: Oxamyl oxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Oxamyl oxime has several scientific research applications, including:

Mechanism of Action

Oxamyl oxime, as a degradation product of oxamyl, does not have a direct mechanism of action. oxamyl itself functions as an acetylcholinesterase inhibitor. It obstructs the breakdown of acetylcholine, leading to overstimulation of the nervous system in insects and nematodes, causing paralysis and death .

Comparison with Similar Compounds

Uniqueness: Oxamyl oxime is unique due to its formation through the specific microbial degradation of oxamyl. Its role in bioremediation and environmental studies highlights its importance in understanding the fate of carbamate pesticides in soil environments .

Properties

CAS No.

66344-33-0

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

methyl (1E)-2-(dimethylamino)-N-hydroxy-2-oxoethanimidothioate

InChI

InChI=1S/C5H10N2O2S/c1-7(2)5(8)4(6-9)10-3/h9H,1-3H3/b6-4+

InChI Key

KIDWGGCIROEJJW-GQCTYLIASA-N

Isomeric SMILES

CN(C)C(=O)/C(=N\O)/SC

Canonical SMILES

CN(C)C(=O)C(=NO)SC

physical_description

White solid;  [CAMEO]

Origin of Product

United States

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